molecular formula C19H13N B12894739 Indeno(1,7-bc)acridine, 4,5-dihydro- CAS No. 38710-01-9

Indeno(1,7-bc)acridine, 4,5-dihydro-

Cat. No.: B12894739
CAS No.: 38710-01-9
M. Wt: 255.3 g/mol
InChI Key: IUTZDASFZZNOPH-UHFFFAOYSA-N
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Description

Indeno(1,7-bc)acridine, 4,5-dihydro- is a complex organic compound with the molecular formula C19H13N. It consists of 19 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . This compound is known for its unique structure, which combines elements of both indeno and acridine frameworks.

Preparation Methods

The synthesis of Indeno(1,7-bc)acridine, 4,5-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity .

Chemical Reactions Analysis

Indeno(1,7-bc)acridine, 4,5-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used .

Scientific Research Applications

Indeno(1,7-bc)acridine, 4,5-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Indeno(1,7-bc)acridine, 4,5-dihydro- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Indeno(1,7-bc)acridine, 4,5-dihydro- can be compared with other similar compounds, such as:

    Acridine: Known for its use in dyes and antiseptics.

    Indenoacridine: Studied for its potential anticancer properties.

    Dihydroacridine: Used in organic synthesis and as a precursor for other compounds.

The uniqueness of Indeno(1,7-bc)acridine, 4,5-dihydro- lies in its specific structure and the combination of indeno and acridine elements, which confer distinct chemical and biological properties .

Properties

CAS No.

38710-01-9

Molecular Formula

C19H13N

Molecular Weight

255.3 g/mol

IUPAC Name

3-azapentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2,4,6,8,10,12,16(20),17-nonaene

InChI

InChI=1S/C19H13N/c1-2-7-17-13(4-1)10-15-11-14-9-8-12-5-3-6-16(18(12)14)19(15)20-17/h1-7,10-11H,8-9H2

InChI Key

IUTZDASFZZNOPH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=CC4=CC=CC=C4N=C3C5=CC=CC1=C25

Origin of Product

United States

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